molecular formula C33H39N5O6 B607520 Fmoc-Val-Cit-PAB CAS No. 159858-22-7

Fmoc-Val-Cit-PAB

Cat. No.: B607520
CAS No.: 159858-22-7
M. Wt: 601.7 g/mol
InChI Key: DALMAZHDNFCDRP-VMPREFPWSA-N
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Description

Fmoc-Val-Cit-PAB is a versatile peptide conjugate used in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound combines the amino acids valine and citrulline with a para-aminobenzoic acid moiety. The Fmoc group serves as a protecting group, facilitating synthesis and purification processes .

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the construction of ADCs. The compound interacts with cathepsin B, a lysosomal enzyme, which cleaves the Val-Cit dipeptide motif. This cleavage releases the attached drug payload within the target cell, ensuring that the drug is delivered specifically to the desired site . The interaction between this compound and cathepsin B is highly specific, making it an effective linker for targeted therapies.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs. Once the ADC is internalized by the cell, the linker is cleaved by cathepsin B, releasing the drug payload. This process can affect cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the drug being delivered . For example, in cancer cells, the released drug can induce apoptosis or inhibit cell proliferation, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosome. The Val-Cit dipeptide motif is specifically recognized and cleaved by this enzyme, releasing the p-aminobenzylalcohol (PAB) and the attached drug. This cleavage is facilitated by the presence of a carbamate bond between PAB and the drug, which is hydrolyzed after the peptide bond between Cit and PAB is cleaved . This mechanism ensures that the drug is released only within the target cell, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have superior plasma stability compared to non-cleavable linkers, which is crucial for maintaining its efficacy in vivo . Long-term studies have demonstrated that the stability of the linker positively correlates with the cytotoxic potency of the ADC, both in vitro and in vivo . The linker may degrade over time, affecting its ability to release the drug payload effectively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the stability of the linker in mouse plasma is essential for designing successful efficacy and safety studies during the preclinical phase of ADC development . At higher doses, the linker may cause off-target toxicities, such as myelosuppression, including neutropenia . Therefore, it is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B within the lysosome. This enzyme specifically targets the peptide bond between Cit and PAB, releasing the drug payload . The metabolic pathway ensures that the drug is released only within the target cell, minimizing systemic exposure and off-target effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with cathepsin B. The compound is internalized by the cell through endocytosis and transported to the lysosome, where it is cleaved by the enzyme . This targeted delivery ensures that the drug payload is released specifically within the target cell, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized within the lysosome, where it is cleaved by cathepsin B to release the drug payload . The subcellular localization of the compound is crucial for its activity, as the cleavage by cathepsin B ensures that the drug is released only within the target cell. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the ADC.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Cit-PAB involves several steps:

    Preparation of Fmoc-Cit-PABOH: This intermediate is prepared in dimethylformamide (DMF) at a concentration of 0.2 M.

    Addition of Piperidine: Piperidine is added in excess (5.0 equivalents) to the solution and stirred at room temperature.

    Formation of Fmoc-Val-OSu: This compound is then added to create the desired this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Cit-PAB undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of small molecules, making them effective in targeted cancer therapy. The compound’s stability and controlled release properties make it a valuable tool in drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-Val-Cit-PAB involves its cleavage by cathepsin B in lysosomes. This cleavage releases the cytotoxic payload, which then exerts its effects on the target cells. The Val-Cit sequence ensures that the payload is released only in the presence of the enzyme, providing targeted delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its superior plasma stability and controlled release properties. It offers advantages over other cleavable linkers, such as enhanced stability and selectivity .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109558
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159858-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159858-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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